1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its complex structure, which includes benzyl, benzyloxy, and methoxybenzyl groups attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups are introduced through nucleophilic substitution reactions. Benzyl chloride and benzyloxy chloride are commonly used reagents for this purpose.
Attachment of the Methoxybenzyl Group: The methoxybenzyl group is attached to the nitrogen atom of the pyrazole ring through a nucleophilic substitution reaction using 4-methoxybenzyl chloride.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the intermediate compound with an appropriate amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Batch Reactors: Used for small to medium-scale production, where reactions are carried out in a controlled environment.
Continuous Flow Reactors: Employed for large-scale production, allowing for continuous synthesis and improved efficiency.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the benzyl, benzyloxy, or methoxybenzyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Benzyl chloride, benzyloxy chloride, 4-methoxybenzyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies have shown that pyrazole derivatives can interact with various biological targets.
Medicine: Explored for its potential therapeutic applications. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carboxamide: Lacks the methoxybenzyl group, which may result in different chemical and biological properties.
1-benzyl-3-(benzyloxy)-N-(4-chlorobenzyl)-1H-pyrazole-4-carboxamide: Contains a chlorobenzyl group instead of a methoxybenzyl group, potentially altering its reactivity and biological activity.
1-benzyl-3-(benzyloxy)-N-(4-nitrobenzyl)-1H-pyrazole-4-carboxamide: The presence of a nitrobenzyl group may enhance its electron-withdrawing properties, affecting its chemical behavior.
Uniqueness
1-benzyl-3-(benzyloxy)-N-(4-methoxybenzyl)-1H-pyrazole-4-carboxamide is unique due to the presence of the methoxybenzyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for targeted interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-benzyl-N-[(4-methoxyphenyl)methyl]-3-phenylmethoxypyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c1-31-23-14-12-20(13-15-23)16-27-25(30)24-18-29(17-21-8-4-2-5-9-21)28-26(24)32-19-22-10-6-3-7-11-22/h2-15,18H,16-17,19H2,1H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMYPCGEZRWULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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